

# The Dual Inhibition of PIM and FLT3 by SEL24-B489: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SEL24-B489

Cat. No.: B610762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SEL24-B489** is a first-in-class, orally active, dual pan-PIM and Fms-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By targeting two distinct but interconnected nodes in oncogenic signaling, **SEL24-B489** offers a promising therapeutic strategy to overcome resistance mechanisms and improve efficacy compared to selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to the dual inhibition of PIM and FLT3 by **SEL24-B489**.

## Introduction to PIM and FLT3 in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant downstream signaling.<sup>[1][2]</sup> While selective FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through mutations in the tyrosine kinase domain (TKD).<sup>[1][2]</sup>

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of

FLT3 signaling.[1][3] PIM kinases are involved in the regulation of cell cycle progression, apoptosis, and protein translation.[1][4] Notably, PIM kinases are considered major drivers of resistance to FLT3 inhibitors.[1][2] Their inhibition has been shown to restore sensitivity to FLT3-targeted therapies in relapsed AML samples.[1][2]

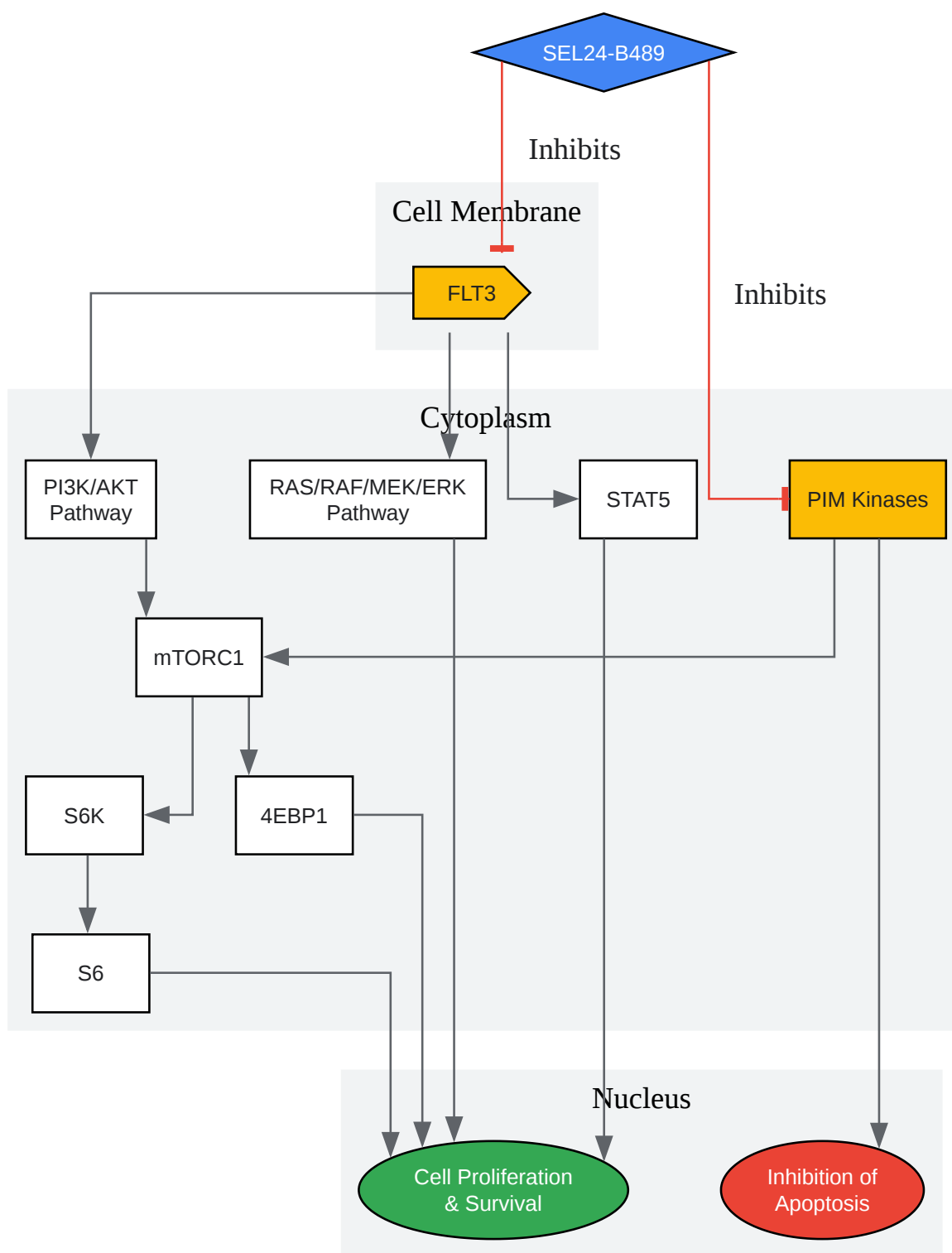
The dual inhibition of both PIM and FLT3 kinases by a single agent like **SEL24-B489** represents a rational therapeutic approach to simultaneously block a key oncogenic driver and a critical resistance pathway, potentially leading to more durable responses in AML patients.[1][4][5]

## Mechanism of Action of SEL24-B489

**SEL24-B489** is a potent, type I inhibitor that targets both PIM kinases and FLT3, including its mutated forms (FLT3-ITD and TKD mutations).[4][6] By inhibiting these kinases, **SEL24-B489** effectively abrogates the signaling circuits that promote proliferation, inhibit apoptosis, and regulate protein metabolism in cancer cells.[1][2]

The downstream effects of **SEL24-B489** include the inhibition of key signaling pathways such as STAT5, RAF/MEK/ERK, and PI3K/AKT.[7] The compound has been shown to cause a profound, dose-dependent inhibition of the phosphorylation of S6 ribosomal protein (S235/236), a substrate of PIM kinases, and also affects the phosphorylation of 4EBP1.[4][6][7] Furthermore, **SEL24-B489** treatment leads to reduced expression of the anti-apoptotic protein MCL1 and inhibits STAT5 phosphorylation (Ser726).[6] These molecular events culminate in cell cycle disruption, with a notable depletion of the S phase, and the induction of apoptosis, as evidenced by PARP cleavage.[6]

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway illustrating the dual inhibition of FLT3 and PIM kinases by **SEL24-B489**.

## Quantitative Preclinical Data

**SEL24-B489** has demonstrated potent inhibitory activity against both PIM and FLT3 kinases, leading to significant anti-leukemic effects in a variety of preclinical models.

**Table 1: In Vitro Kinase Inhibitory Activity of SEL24-B489**

Target Kinase	Binding Affinity (Kd)
PIM1	2 nM[6]
PIM2	2 nM[6]
PIM3	3 nM[6]
FLT3 Mutants	Low nM range for 6 out of 9 tested mutants[1]

**Table 2: Cellular Activity of SEL24-B489 in AML Cell Lines**

Cell Line	FLT3 Status	SEL24-B489 IC50 (μM)	AC220 (FLT3i) IC50 (μM)	AZD1208 (PIMi) IC50 (μM)
MV4-11	FLT3-ITD	0.15[8]	0.003[8]	2.24[8]
MOLM-16	FLT3-WT	0.1[8]	>10[8]	0.07[8]

**Table 3: In Vivo Efficacy of SEL24-B489 in AML Xenograft Models**

Animal Model	Treatment	Dosage	Tumor Growth Inhibition (TGI)
SCID/beige mice with MV-4-11 tumors	SEL24-B489 (orally, twice daily)	50 mg/kg	67% <a href="#">[6]</a>
SCID/beige mice with MV-4-11 tumors	SEL24-B489 (orally, twice daily)	75 mg/kg	74% <a href="#">[6]</a>
SCID/beige mice with MV-4-11 tumors	SEL24-B489 (orally, twice daily)	100 mg/kg	82% <a href="#">[6]</a>
Murine xenograft model with HDLM-2 cells	SEL24-B489	Not specified	95.8% <a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

### Cell Viability Assays

Objective: To determine the cytotoxic effects of **SEL24-B489** on AML cell lines.

Methodology:

- AML cell lines (e.g., MV4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.
- Cells are treated with a range of concentrations of **SEL24-B489**, a selective PIM inhibitor (e.g., AZD1208), or a selective FLT3 inhibitor (e.g., AC220) for 72 hours.
- Cell viability is assessed using an MTS assay according to the manufacturer's instructions.
- IC50 values are calculated from the dose-response curves.

### Western Blot Analysis

Objective: To investigate the effect of **SEL24-B489** on downstream signaling pathways.

Methodology:

- AML cells are treated with increasing concentrations of **SEL24-B489**, AC220, or AZD1208 for a specified period (e.g., 4 hours).
- Cells are harvested and lysed to extract total protein.
- Protein concentrations are determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-S6, phospho-4EBP1, phospho-STAT5, total S6, total 4EBP1, total STAT5, c-MYC, MCL1, PARP, and a loading control like GAPDH).
- Membranes are washed and incubated with HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Studies

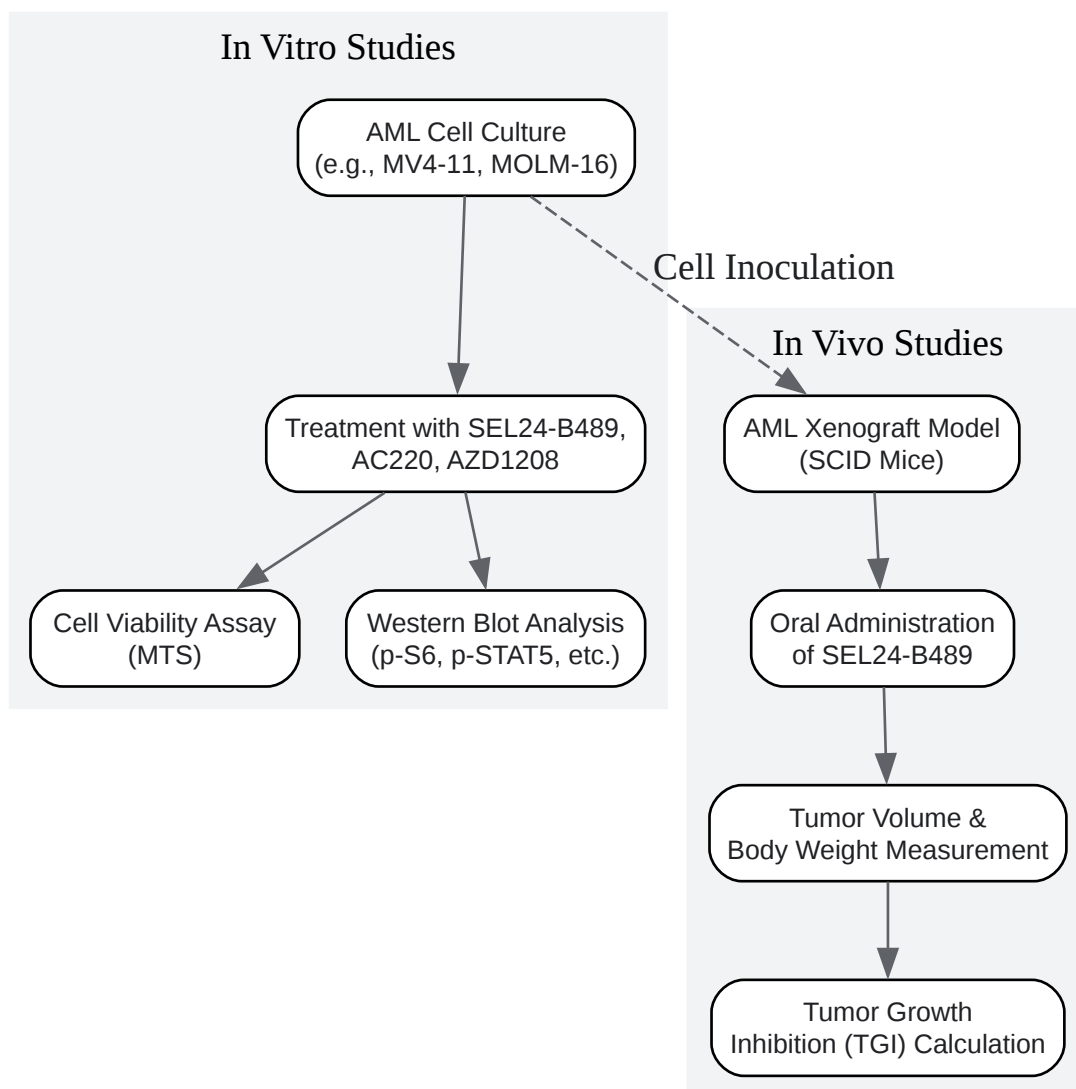
Objective: To evaluate the anti-tumor efficacy of **SEL24-B489** in a living organism.

Methodology:

- Immunocompromised mice (e.g., SCID/beige) are subcutaneously inoculated with human AML cells (e.g., MV-4-11).
- When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
- **SEL24-B489** is administered orally at various doses (e.g., 50, 75, 100 mg/kg) on a specified schedule (e.g., twice daily).
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised, and tumor growth inhibition (TGI) is calculated.

- Tumor tissues can be further analyzed for pharmacodynamic markers (e.g., phospho-S6) by immunohistochemistry or Western blot.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A representative workflow for the preclinical evaluation of **SEL24-B489**.

## Conclusion

**SEL24-B489** is a potent dual inhibitor of PIM and FLT3 kinases that has demonstrated significant preclinical activity in various AML models.[1][2] Its ability to target both a primary

oncogenic driver and a key resistance pathway provides a strong rationale for its clinical development in AML and other hematological malignancies. The broad activity of **SEL24-B489** across AML cell lines, irrespective of their FLT3 mutation status, suggests its potential to treat a heterogeneous patient population.[8] Furthermore, the observed synergistic effects with standard-of-care agents like cytarabine highlight its potential for combination therapies.[4][5][8] The robust pharmacodynamic-pharmacokinetic relationship observed in preclinical models, with phospho-S6 serving as a potential biomarker of target engagement, will be valuable in its ongoing clinical evaluation.[1][4]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. community.the-hospitalist.org [community.the-hospitalist.org]
- To cite this document: BenchChem. [The Dual Inhibition of PIM and FLT3 by SEL24-B489: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610762#what-is-the-dual-inhibition-of-pim-and-flt3-by-sel24-b489]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)